
Undecanal, 11-hydroxy-2-octyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Undecanal, 11-hydroxy-2-octyl- is an organic compound with the chemical formula C19H38O2. This compound is characterized by the presence of an aldehyde group and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications. It is a colorless, oily liquid that is often used in the synthesis of other complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Undecanal, 11-hydroxy-2-octyl- can be synthesized through several methods. One common approach involves the hydroformylation of decene, followed by oxidation to introduce the hydroxyl group. The reaction conditions typically include the use of catalysts such as rhodium complexes and high-pressure carbon monoxide and hydrogen gas.
Industrial Production Methods
In industrial settings, the production of undecanal, 11-hydroxy-2-octyl- often involves large-scale hydroformylation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient conversion of starting materials.
Analyse Des Réactions Chimiques
Types of Reactions
Undecanal, 11-hydroxy-2-octyl- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in substitution reactions, forming esters or ethers when reacted with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Acid chlorides or alkyl halides in the presence of a base.
Major Products
Oxidation: 11-hydroxy-2-octylundecanoic acid.
Reduction: 11-hydroxy-2-octylundecanol.
Substitution: Various esters and ethers depending on the reagents used.
Applications De Recherche Scientifique
Undecanal, 11-hydroxy-2-octyl- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of undecanal, 11-hydroxy-2-octyl- involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s solubility and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Undecanal: Lacks the hydroxyl group, making it less versatile in certain reactions.
2-Octylundecanol: Lacks the aldehyde group, limiting its reactivity in oxidation and reduction reactions.
11-Hydroxyundecanoic acid: Contains a carboxylic acid group instead of an aldehyde, altering its chemical properties and applications.
Uniqueness
Undecanal, 11-hydroxy-2-octyl- is unique due to the presence of both an aldehyde and a hydroxyl group, allowing it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable compound in synthetic chemistry and various industrial applications.
Propriétés
Numéro CAS |
78661-32-2 |
|---|---|
Formule moléculaire |
C19H38O2 |
Poids moléculaire |
298.5 g/mol |
Nom IUPAC |
11-hydroxy-2-octylundecanal |
InChI |
InChI=1S/C19H38O2/c1-2-3-4-5-9-12-15-19(18-21)16-13-10-7-6-8-11-14-17-20/h18-20H,2-17H2,1H3 |
Clé InChI |
SPGDDRWBHDTQSG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(CCCCCCCCCO)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


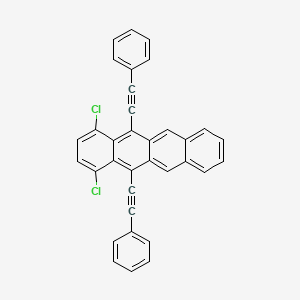

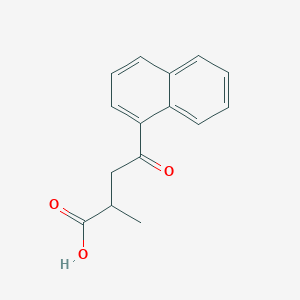
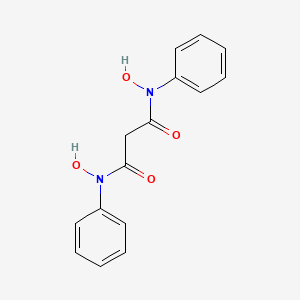


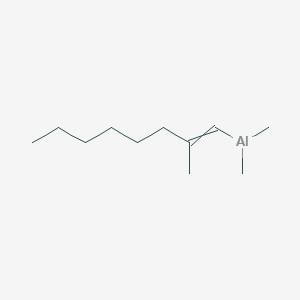

![3-[Diethoxy(diphenyl)-lambda~5~-phosphanyl]propanenitrile](/img/structure/B14439897.png)
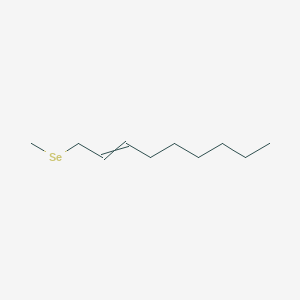

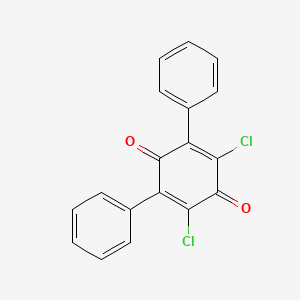

![N-[(3'-Methyl[1,1'-biphenyl]-2-yl)carbamothioyl]benzamide](/img/structure/B14439928.png)
